Disperse Red 92

Description

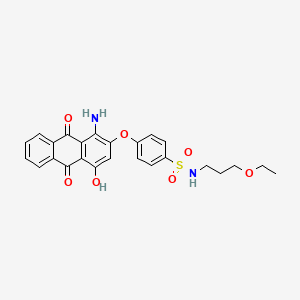

Structure

3D Structure

Properties

IUPAC Name |

4-(1-amino-4-hydroxy-9,10-dioxoanthracen-2-yl)oxy-N-(3-ethoxypropyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O7S/c1-2-33-13-5-12-27-35(31,32)16-10-8-15(9-11-16)34-20-14-19(28)21-22(23(20)26)25(30)18-7-4-3-6-17(18)24(21)29/h3-4,6-11,14,27-28H,2,5,12-13,26H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALXCWDABTQQKAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCNS(=O)(=O)C1=CC=C(C=C1)OC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40888142 | |

| Record name | Benzenesulfonamide, 4-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]-N-(3-ethoxypropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40888142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

496.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72363-26-9, 12236-11-2 | |

| Record name | Disperse Red 92 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72363-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonamide, 4-((1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy)-N-(3-ethoxypropyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072363269 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonamide, 4-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]-N-(3-ethoxypropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonamide, 4-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]-N-(3-ethoxypropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40888142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy]-N-(3-ethoxypropyl)benzenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.617 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzenesulfonamide, 4-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]-N-(3-ethoxypropyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies and Process Engineering of Disperse Red 92

Conventional Synthetic Pathways for Disperse Red 92 Production

The traditional manufacturing of this compound is rooted in multi-step chemical reactions starting from established precursors.

Multi-Step Condensation Reactions from Anthraquinone (B42736) Precursors (e.g., Disperse Red 60)

The primary route for synthesizing this compound involves the modification of another disperse dye, Disperse Red 60 (1-amino-4-hydroxy-2-phenoxyanthraquinone). google.comchemicalbook.com This precursor undergoes a series of reactions, including chlorosulfonation and amination condensation, to yield the final this compound product. google.com The fundamental anthraquinone structure is derived from precursors like 1-aminoanthracene-9,10-dione, which is subjected to halogenation, hydrolysis, and condensation with N-(3-ethoxypropyl)-4-hydroxybenzenesulfonamide. worlddyevariety.com

Reagent Selection and Reaction Conditions

Key reagents are crucial for the successful synthesis of this compound. Chlorosulfonic acid serves as both a solvent and a sulfonating agent in the initial step, converting Disperse Red 60 into its sulfonic acid derivative. colorfuldyes.com Subsequently, thionyl chloride (sulfoxide chloride) is introduced to transform the sulfonic acid group into a sulfonyl chloride. colorfuldyes.com The final step involves a condensation reaction with 3-ethoxypropylamine (B153944). colorfuldyes.com

A patented method outlines a two-step synthesis that emphasizes simplicity and high yield. In the first step, 1-amino-2-phenoxy-4-hydroxyanthraquinone is reacted with chlorosulfonic acid and then sulfur oxychloride to create the intermediate 1-amino-2-(4'-chlorosulfonyl) phenoxy-4-hydroxyanthraquinone. google.com This is followed by a reaction with 3-ethoxypropylamine to produce this compound. google.com The reaction conditions are carefully controlled, with specific temperature ranges and molar ratios of reactants to maximize product formation. google.com

Table 1: Reagents and Conditions in Conventional Synthesis

| Step | Reagent(s) | Key Conditions | Purpose |

|---|---|---|---|

| Sulfonylation | Chlorosulfonic acid, Thionyl chloride | Temperature control (e.g., 0-5°C initially, then 42-45°C) | Introduction of the sulfonyl chloride group |

| Neutralization | Sodium carbonate | pH adjustment | Prepares the intermediate for the next step |

| Amination | 3-ethoxypropylamine | Heat preservation | Condensation to form the final dye molecule |

Challenges Associated with Traditional Synthesis: By-product Generation and Waste Effluents

Traditional synthesis methods for this compound are not without their drawbacks. A significant challenge is the high consumption of raw materials and the consequent high production costs. colorfuldyes.com The process generates a substantial amount of waste acid. colorfuldyes.com Furthermore, the use of excess chlorosulfonic acid leads to the production of acidic gases, such as hydrogen chloride, during dilution steps, causing considerable environmental pollution. colorfuldyes.com The manufacturing process is a major source of disperse dye release in effluents, which also contain toxic intermediates and by-products like benzene, naphthalene (B1677914) derivatives, and aniline. pnrsolution.orgresearchgate.net

Advancements in Sustainable and Green Synthesis of this compound

In response to the environmental and economic challenges of conventional methods, research has focused on developing more sustainable and efficient synthetic routes.

Optimization of Reaction Parameters for Enhanced Yield and Purity

Optimizing reaction parameters is essential for improving the yield and purity of this compound. One patented method reports a total yield of ≥95% and a final product purity of ≥99.8%. google.com This is achieved through careful control of molar ratios and reaction temperatures. For instance, the molar ratio of Disperse Red 60 to chlorosulfonic acid and thionyl chloride is optimized to be approximately 1:1.01–1.1:1.01–1.2. Similarly, the reaction with 3-ethoxypropylamine is carefully managed. Pre-treating the Disperse Red 60 to remove moisture is another critical step, as water can react with chlorosulfonic acid and reduce efficiency. colorfuldyes.com

Table 2: Optimized Molar Ratios for Improved Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Optimized Molar Ratio |

|---|---|---|---|

| Disperse Red 60 | Chlorosulfonic acid | Thionyl chloride | 1 : 1.01–1.1 : 1.01–1.2 |

These advancements in synthesis not only lead to a higher quality product but also contribute to a more sustainable and cost-effective manufacturing process. google.comcolorfuldyes.com

Exploration of Novel Catalytic Systems for Reduced Environmental Footprint

The conventional manufacturing processes for anthraquinone-based dyes, including this compound, have historically been associated with significant environmental challenges. A primary concern is the substantial use of harsh chemicals and the subsequent generation of large volumes of industrial waste. For instance, the traditional synthesis of this compound involves the sulfonation of its precursor, Disperse Red 60 (1-amino-2-phenoxy-4-hydroxyanthraquinone), using a large excess of chlorosulfonic acid which acts as both the solvent and the sulfonating agent. colorfuldyes.com This method leads to high production costs and severe environmental pollution due to the creation of vast amounts of waste acid and the release of acid gases like hydrogen chloride. colorfuldyes.com Recognizing these drawbacks, research and development efforts have been directed towards creating greener, more sustainable synthesis routes through novel catalytic systems and process engineering innovations. These efforts focus on minimizing raw material and energy consumption, reducing waste emissions, and achieving cleaner production goals. colorfuldyes.commeghmaniglobal.com

A significant advancement in reducing the environmental footprint of this compound synthesis involves moving away from using chlorosulfonic acid as the solvent. An improved process utilizes an inert solvent, thereby drastically decreasing the total amount of acid required. colorfuldyes.com This modification not only makes the process more economical but also substantially mitigates the environmental impact. colorfuldyes.com In this refined method, the molar ratio of the key reactants is optimized to improve efficiency and reduce waste. colorfuldyes.com

Table 1: Comparison of Traditional vs. Improved Synthesis Methods for this compound

| Parameter | Traditional Synthesis Method | Improved Solvent-Based Method |

|---|---|---|

| Solvent | Excess Chlorosulfonic Acid | Inert Solvents (e.g., o-dichlorobenzene, chlorobenzene) colorfuldyes.com |

| Key Reagents & Molar Ratios | Disperse Red 60, large excess of Chlorosulfonic Acid, Sulfoxide Chloride. colorfuldyes.com | Disperse Red 60 : Chlorosulfonic Acid : Sulfoxide Chloride (Molar Ratio ≈ 1 : 1-2 : 1-2) colorfuldyes.com |

| Waste Generation | High volume of waste acid and significant acid gas (HCl) emissions. colorfuldyes.com | Greatly reduced volume of waste acid and acid gas emissions. colorfuldyes.com |

| Environmental Impact | High environmental pollution, high cost. colorfuldyes.com | Reduced environmental pollution, more economical. colorfuldyes.com |

Table 2: Research Findings on Catalytic Reduction of Nitro Compounds for Dye Intermediates

| Catalytic System | Substrate Example | Key Research Findings |

|---|---|---|

| MXene-Pd Nanocomposites | 4-nitrophenol (4-NP), 2-nitroaniline (B44862) (2-NA) | Demonstrated high catalytic efficiency, stability, and recyclability for the reduction of nitro compounds using NaBH4 as a reductant. mdpi.com |

| Nickel-Beta-Cyclodextrin Metal-Organic Framework (Ni-BCD-MOF) | Nitroaromatic compounds and dyes | Synthesized using environmentally safe solvents, this catalyst effectively reduces nitro compounds and organic dyes. researchgate.net |

| Gold Nanoparticles on TiO2 | Nitroarenes | Exhibits excellent selectivity for the reduction of nitroarenes, attributed to the preferential adsorption of the nitro group at the catalyst-support interface. unimi.it |

| Homogeneous Catalysts (Various Metals/Ligands) | Nitro compounds | The structure can be readily modified to achieve highly efficient and selective reduction, offering a promising alternative to heterogeneous systems. sioc-journal.cn |

Process engineering innovations also offer pathways to a reduced environmental footprint, particularly in the application phase of the dye. Technologies such as dyeing in supercritical carbon dioxide (scCO2) are emerging as sustainable alternatives to conventional water-based dyeing methods. meghmaniglobal.com This process eliminates the need for water, thereby preventing the generation of polluted wastewater, which is a major environmental concern in the textile industry. meghmaniglobal.comresearchgate.netsustainability-directory.com Furthermore, microwave-assisted synthesis and dyeing are being investigated as green chemistry tools. semanticscholar.orgmdpi.com Microwave irradiation can significantly shorten reaction times, increase product yields, and reduce energy consumption compared to conventional heating methods, making it a valuable technology for both dye synthesis and application. semanticscholar.orgnih.gov

Environmental Fate and Degradation Pathways of Disperse Red 92

Chemical Degradation Processes

Advanced Oxidation Processes (AOPs) for Decolorization and Mineralization

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (·OH).

Photocatalytic degradation using semiconductors like titanium dioxide (TiO₂) is a prominent AOP for breaking down dyes like Disperse Red 92. bme.hu When TiO₂ is irradiated with UV light, it absorbs photons, leading to the promotion of electrons from the valence band to the conduction band. This process creates electron-hole pairs. mdpi.com These pairs can then react with water and oxygen to produce highly reactive oxygen species (ROS), such as hydroxyl radicals (·OH) and superoxide (B77818) anions (·O₂⁻). mdpi.com These ROS are powerful oxidizing agents that can break down the complex structure of this compound into simpler, less harmful compounds. mdpi.comacs.org The degradation efficiency can be influenced by factors like the initial dye concentration, pH, and the intensity of the light source. bme.huresearchgate.net

The general mechanism for TiO₂ photocatalysis involves:

Activation: TiO₂ + hv → e⁻ + h⁺

Formation of Hydroxyl Radicals: h⁺ + H₂O → ·OH + H⁺

Formation of Superoxide Radicals: e⁻ + O₂ → ·O₂⁻

Degradation of Dye: Dye + (·OH, ·O₂⁻) → Degradation Products

Studies have shown that TiO₂ can be immobilized on substrates like clay to prevent its phase transition from the highly photoactive anatase form to the less active rutile form and to facilitate its recovery from the treated water. nih.gov

Sonolysis, the application of ultrasound, can also be used to degrade this compound. The process works through acoustic cavitation, where the formation, growth, and collapse of microscopic bubbles in the liquid create localized hot spots with extreme temperatures and pressures. These conditions can lead to the thermal decomposition of the dye molecules and the generation of reactive radicals. However, studies have shown that sonolysis alone has a relatively low efficiency for the degradation of this compound. bme.hubme.hu

A significant synergistic effect is observed when sonolysis is combined with photocatalysis (sonophotocatalysis). In a study comparing the degradation of a dye mixture including this compound, after 80 minutes, sonolysis alone resulted in approximately 19% degradation, photocatalysis with TiO₂ achieved about 68% degradation, and the combined sonophotocatalytic process reached 82% degradation. bme.hubme.hu The ultrasound energy is believed to enhance the photocatalytic process by increasing the mass transfer of the dye to the catalyst surface and by de-agglomerating the TiO₂ particles, thus increasing the number of available active sites. bme.hubme.hu

Comparison of Degradation Methods for a Dye Mixture Including this compound

| Degradation Method | Degradation Percentage (after 80 min) |

|---|---|

| Sonolysis | ~19% bme.hubme.hu |

| Photocatalysis (TiO₂) | ~68% bme.hubme.hu |

The efficiency of photocatalytic degradation can be enhanced by the addition of other oxidants, such as hydrogen peroxide (H₂O₂). H₂O₂ can act as an electron acceptor, which helps to prevent the recombination of electron-hole pairs in the photocatalyst, thereby increasing the production of hydroxyl radicals. epa.gov

Systems utilizing zinc oxide (ZnO) as a photocatalyst in combination with UV light and H₂O₂ have also been investigated for the degradation of disperse dyes. researchgate.net In one study on Disperse Red 60, a similar disperse dye, a maximum degradation of 97% was achieved under optimal conditions of H₂O₂ concentration (0.9 mL/L), ZnO concentration (0.6 g/L), and a pH of 9.0 after 60 minutes of irradiation. researchgate.netsci-hub.se This process also led to significant reductions in Chemical Oxygen Demand (COD) and Biochemical Oxygen Demand (BOD). researchgate.net The mechanism involves the generation of hydroxyl radicals from both the photocatalytic process and the photolysis of H₂O₂. redalyc.org

Optimal Conditions for Disperse Red 60 Degradation using ZnO/UV/H₂O₂

| Parameter | Optimal Value |

|---|---|

| H₂O₂ Concentration | 0.9 mL/L researchgate.netsci-hub.se |

| ZnO Concentration | 0.6 g/L researchgate.netsci-hub.se |

| pH | 9.0 researchgate.netsci-hub.se |

| Irradiation Time | 60 min researchgate.netsci-hub.se |

Ozonation is another effective AOP for the decolorization of textile wastewater containing dyes like this compound. researchgate.net Ozone (O₃) is a powerful oxidizing agent that can directly react with the chromophores of the dye molecules, breaking them down and leading to decolorization. pjoes.com The effectiveness of ozonation can be highly dependent on the pH of the solution. At higher pH values, ozone decomposition is accelerated, leading to the formation of highly reactive hydroxyl radicals, which can enhance the degradation of the dye. gnest.orgicrc.ac.ir

Oxidant-Assisted Systems (e.g., H2O2, ZnO/UV/H2O2)

Kinetic Modeling of Degradation Reactions (e.g., Pseudo-First Order Kinetics)

The kinetics of the degradation of this compound through various AOPs often follow a pseudo-first-order model. bme.hubme.hu This model assumes that the concentration of one of the reactants (in this case, the oxidizing species) remains effectively constant throughout the reaction, and the reaction rate is proportional to the concentration of the dye. nih.gov

The pseudo-first-order kinetic model can be expressed by the following equation:

ln(C₀/C) = k't

Where:

C₀ is the initial concentration of the dye.

C is the concentration of the dye at time t.

k' is the pseudo-first-order rate constant.

Studies on the sonophotocatalytic degradation of a dye mixture containing this compound have confirmed that the reaction follows pseudo-first-order kinetics. bme.hubme.hubme.hu The rate of the reaction was observed to accelerate in the presence of ultrasound. bme.hubme.hu Similarly, the reaction of azobenzene (B91143) disperse dyes with nucleophilic peptides has also been shown to follow pseudo-first-order kinetics. nih.gov The rate constants derived from these kinetic models are useful for comparing the efficiency of different degradation processes and for designing and optimizing wastewater treatment systems.

Influence of Environmental Variables on Degradation Rates (e.g., pH, Temperature, Light Intensity, Catalyst Concentration)

The degradation of azo dyes like this compound is significantly influenced by ambient environmental conditions. Factors such as pH, temperature, and light play crucial roles in both abiotic and biotic degradation pathways.

The pH of the environment can affect the rate of decolorization. Studies on enzymatic degradation of various dyes have shown that optimal pH levels are critical for enzyme activity. For instance, laccase enzymes, often involved in fungal degradation, show varying effectiveness at different pH values. The highest levels of decolorization for a range of dyes by a laccase preparation from Pleurotus were observed at a pH of 3.2. scielo.br At more acidic (pH 2.4) or less acidic (pH 4.4 and 5.0) conditions, the efficiency of enzymatic decolorization decreased for many dyes. scielo.br

Temperature is another critical variable. The photodegradation of Disperse Red 1, a related azobenzene dye, was found to be temperature-dependent, with an increase from 25°C to 95°C decreasing its photostability by a factor of less than three. optica.org For microbial degradation, temperature affects both the growth of microorganisms and the activity of their enzymes. The optimal temperature for dye decolorization by white-rot fungi is often in the range of 25 to 37°C. scielo.br For example, a laccase-containing enzyme preparation showed the highest levels of decolorization for nineteen different dyes at 35°C. scielo.br Similarly, a bacterial consortium demonstrated effective decolorization of several azo dyes at a temperature of 30°C. nih.gov

Light intensity and wavelength are key factors in the photodegradation of azo dyes. The photodegradation of Disperse Red 1 was evaluated as a function of wavelength, showing that the lifetime of the dye increases significantly at longer wavelengths, far from its absorption maximum. optica.org This degradation involves processes like trans-cis isomerization and photo-oxidation. optica.org The presence of oxygen can further decrease the lifetime of the dye under illumination. optica.org

Catalyst concentration in advanced oxidation processes (AOPs) also dictates the degradation rate. For instance, the photocatalytic decolorization of dyes using TiO2 microbeads is dependent on the amount of the photocatalyst, with an optimal concentration leading to maximum degradation. dntb.gov.ua

Table 1: Influence of Environmental Parameters on Azo Dye Degradation

| Parameter | Optimal Condition/Effect | Dye/System Studied | Source |

|---|---|---|---|

| pH | 3.2 | Various dyes with Pleurotus laccase | scielo.br |

| Temperature | 30°C | Azo dyes with bacterial consortium | nih.gov |

| 35°C | Various dyes with Pleurotus laccase | scielo.br | |

| 25-37°C | General for white-rot fungi | scielo.br | |

| Atmosphere | Oxygen presence decreases photostability | Disperse Red 1 polymer films | optica.org |

Biodegradation and Biotransformation Studies

Biological processes, utilizing microorganisms such as bacteria and fungi, are considered cost-effective and environmentally sound methods for treating dye-containing wastewater. pu.edu.pk These organisms possess enzymes capable of breaking down the complex structures of dyes like this compound.

Microbial Decolorization and Transformation by Bacterial Consortia

Bacterial consortia have demonstrated high efficiency in decolorizing and degrading azo dyes. A consortium containing Providencia rettgeri and Pseudomonas sp. achieved 98-99% decolorization of Disperse Red 78 (100 mg L⁻¹) within 18 hours under sequential microaerophilic/aerobic conditions. nih.gov The process involves the induction of enzymes like azoreductase and NADH-DCIP reductase, which are crucial for the initial cleavage of the azo bond. nih.gov

Another study investigating the degradation of a "Disperse Red" dye used a rhizosphere bacterial consortium composed of Pseudomonas aeruginosa, Lysinibacillus sphaericus, Pseudomonas chengduensis, and Citrobacter freundii. hspublishing.orglifesciencesite.com The efficiency of decolorization was highly dependent on the glucose concentration and the sequence of anaerobic (anoxic) and aerobic (oxic) conditions. Under anaerobic conditions, a higher decolorization rate of 56.17% was achieved with a 10% glucose concentration after 72 hours. hspublishing.orglifesciencesite.com A sequential system involving anaerobic and aerobic cycles significantly enhanced the degradation, reaching a final decolorization of 98.47%. hspublishing.orglifesciencesite.com

Table 2: Decolorization of Disperse Red Dyes by Bacterial Consortia

| Bacterial Species/Consortium | Dye | Conditions | Decolorization Efficiency | Time | Source |

|---|---|---|---|---|---|

| Providencia rettgeri & Pseudomonas sp. | Disperse Red 78 (100 mg/L) | Sequential microaerophilic/aerobic, 30°C, pH 7.0 | 98% | 18 h | nih.gov |

| Pseudomonas aeruginosa, Lysinibacillus sphaericus, P. chengduensis, Citrobacter freundii | Disperse Red | Anaerobic, 10% glucose | 56.17% | 72 h | hspublishing.orglifesciencesite.com |

| Pseudomonas aeruginosa, Lysinibacillus sphaericus, P. chengduensis, Citrobacter freundii | Disperse Red | Sequential anaerobic/aerobic | 98.47% | >94 h | hspublishing.orglifesciencesite.com |

Fungal Remediation Mechanisms (e.g., White-Rot Fungi)

White-rot fungi are particularly effective in degrading a wide variety of synthetic dyes due to their powerful and non-specific ligninolytic enzyme systems, which include laccase, manganese peroxidase (MnP), and lignin (B12514952) peroxidase (LiP). scielo.brtuiasi.ro These enzymes are secreted to break down lignin, and they can also degrade dyes with complex aromatic structures similar to lignin. tuiasi.ro

Studies have shown the potential of various white-rot fungi in decolorizing disperse dyes. For example, Coriolus versicolor was able to achieve 76% decolorization of Disperse Red 17 (100 ppm) after 7 days of incubation. pu.edu.pk The white-rot fungus Pleurotus ostreatus has also been noted for its ability to decolorize Disperse Red dye solutions. mdpi.com Fungal remediation can occur through biosorption onto the mycelial surface, as well as through enzymatic biodegradation. biotechnologia-journal.org A consortium of the fungus Aspergillus sp. XJ-2 and the microalga Chlorella sorokiniana XJK achieved a 98.09% decolorization rate for Disperse Red 3B under optimized conditions. rsc.org

Metabolic Pathways and Identification of Biotransformation Products

The initial step in the biodegradation of azo dyes like this compound is typically the reductive cleavage of the azo bond (–N=N–). This reaction is catalyzed by azoreductase enzymes produced by various microorganisms, particularly under anaerobic or microaerophilic conditions. unesp.br This cleavage breaks the chromophore and results in the formation of colorless, but potentially hazardous, aromatic amines. researchgate.net

Table 3: Identified Biotransformation Products of Related Disperse Red Dyes

| Original Dye | Biotransformation Product | Generating System | Source |

|---|---|---|---|

| Disperse Red 1 | 4-nitro-benzamine | Simulated hepatic biotransformation | researchgate.net |

| Disperse Red 1 | 2-(ethylphenylamino)-ethanol | Simulated hepatic biotransformation | researchgate.net |

| Disperse Red 73 | 4-nitroaniline (B120555) | Escherichia coli | unesp.br |

| Disperse Red 78 | 2-chloro-4-nitroaniline | Escherichia coli | unesp.br |

Environmental Persistence and Transport

The environmental persistence of disperse dyes is linked to their chemical stability and low water solubility. nih.govresearchgate.net These characteristics mean they are not easily removed from wastewater by conventional treatment systems and tend to partition from the water column into sediment and sludge. mst.dk

Bioaccumulation Potential in Aquatic and Terrestrial Systems

Bioaccumulation refers to the accumulation of a substance in an organism from the surrounding environment. For disperse dyes, properties like hydrophobicity and high lipophilicity suggest a potential for bioaccumulation. mst.dk However, several factors can limit this potential.

Presence of Related Disperse Dyes in Indoor Environments (e.g., House Dust)

Recent studies have highlighted the prevalence of azobenzene disperse dyes, a class of compounds related to this compound, in indoor environments, particularly in house dust. duke.edunih.govnih.gov These dyes can be shed from textiles such as clothing and upholstery and subsequently accumulate in dust, creating a potential pathway for human exposure, especially for young children who have increased contact with dust through crawling and hand-to-mouth behaviors. duke.edunih.gov

Research has demonstrated that house dust acts as a sink for a multitude of contaminants that leach or off-gas from consumer products. duke.edu Several studies have specifically detected and quantified various azobenzene disperse dyes in house dust samples. duke.edunih.govnih.gov For instance, a comprehensive study targeting twelve azobenzene disperse dyes found at least one dye in every house dust sample analyzed. duke.edu The detection frequencies for these dyes ranged from 11% to as high as 89%. duke.edunih.gov For the dyes detected in over half of the samples, the geometric mean concentrations varied from 32.4 to 360 ng/g of dust. duke.edunih.gov

One study identified eight additional azobenzene compounds through suspect screening analysis, indicating that the diversity of these dyes in indoor environments may be greater than what is captured by targeted analyses alone. duke.edunih.gov The concentrations of individual dyes can reach significant levels, with some detected at concentrations up to 6,106 ng/g of house dust. nih.gov

The presence of these dyes in standard reference materials of house dust, some of which were collected in the mid-1990s, suggests that the levels of azo dyes in indoor environments may have increased over time. duke.edu This trend is concerning given that some azobenzene disperse dyes have been implicated as potential allergens and may act as immune sensitizers. duke.edunih.gov

Table 1: Detection of Selected Azobenzene Disperse Dyes in House Dust

| Dye Name | Detection Frequency (%) | Geometric Mean Concentration (ng/g) (for dyes with >50% detection) | Maximum Concentration (ng/g) |

|---|---|---|---|

| Disperse Blue 373 | 84 | 360 | - |

| Disperse Red 354 | 89 | - | 6,106 |

| Disperse Violet 93 | >50 | 32.4 | - |

| Disperse Orange 61 | >50 | - | - |

| Disperse Blue 79:1 | >50 | - | - |

| Disperse Orange 25 | 11 | - | - |

| Disperse Red 50 | 11 | - | - |

Data compiled from multiple studies. duke.edunih.gov

Note: A hyphen (-) indicates that the specific data point was not provided in the cited sources.

Interaction with Environmental Matrices (e.g., Soil Organic Matter)

The interaction of disperse dyes with environmental matrices like soil is a critical aspect of their environmental fate. Soil organic matter (SOM) plays a significant role in the sorption and potential degradation of these compounds. researchgate.netresearchgate.net The chemical composition of dyes and the properties of the soil, including its texture and the amount and nature of organic matter, influence these interactions. researchgate.netmdpi.com

Studies on various azo dyes have shown that their addition to soil can significantly affect microbial biomass and soil respiration, indicating an impact on soil organic matter cycling. researchgate.net The extent of this impact often depends on the dye's concentration and the specific soil type. researchgate.net

The interaction between dyes and soil components can be complex. For instance, dissolved organic matter (DOM) can influence the adsorption of dyes onto mineral surfaces. huji.ac.il In some cases, DOM can coat nanoparticles or mineral surfaces, which may reduce the adsorption of dyes by blocking active surface sites or through competition for these sites. huji.ac.il

The structure of the dye molecule itself is a key factor. For example, the presence of specific functional groups can affect a dye's affinity for soil particles. journals.co.za The aromatic π-systems within dye molecules can engage in specific sorptive interactions with both mineral and organic components of soil, including natural organic matter and black carbon. acs.org These interactions are not solely based on hydrophobicity and can involve polar forces with significant adsorption energies. acs.org

The stability and distribution of soil aggregates are also influenced by soil organic matter and its interaction with minerals like iron and aluminum oxides. researchgate.net The introduction of synthetic compounds like disperse dyes could potentially alter these delicate balances. Organic matter in easily dispersed clay fractions has been found to be rich in amino acids, which may act as dispersants, while organic matter in more stable clay fractions often contains more aliphatic materials and carbohydrates, acting as binding agents. researchgate.net The introduction of dyes could interfere with these natural processes.

While direct studies on the interaction of this compound with soil organic matter are limited, the behavior of other disperse and azo dyes provides valuable insights. The hydrophobic nature of disperse dyes suggests a tendency to associate with the organic fraction of soil. frontiersin.orgresearchgate.net This association can influence their mobility, bioavailability, and degradation rates in the terrestrial environment.

Table 2: Factors Influencing Dye Interaction with Soil

| Factor | Influence on Interaction |

|---|---|

| Soil Organic Matter (SOM) | Key sorbent for organic compounds; influences microbial activity and degradation. researchgate.netresearchgate.net |

| Dissolved Organic Matter (DOM) | Can either enhance or reduce dye sorption depending on the specific conditions. huji.ac.il |

| Soil Texture (Clay Content) | Affects surface area and charge, influencing adsorption capacity. grdc.com.au |

| Dye Chemistry (Functional Groups, Aromaticity) | Determines the specific types of interactions (e.g., hydrophobic, polar, π-π interactions). journals.co.zaacs.org |

| Soil Mineralogy (e.g., Iron/Aluminum Oxides) | Provides surfaces for adsorption and can interact with organic matter to influence aggregation. researchgate.net |

Toxicological and Ecotoxicological Assessment of Disperse Dyes with Relevance to Disperse Red 92

In Vitro Genotoxicity and Mutagenicity Evaluations

The genotoxic potential of disperse dyes, including those structurally related to Disperse Red 92, has been evaluated through a variety of in vitro assays. These tests are crucial for identifying substances that can interact with genetic material and induce DNA damage or mutations. Extensive genetic toxicity studies on this compound itself indicate that it does not appear to cause genetic defects. cloudfront.net However, research on other disperse dyes reveals a range of genotoxic activities, providing a broader context for assessment.

Studies on various disperse dyes have utilized mammalian cell lines to investigate the induction of DNA damage. The human hepatoma (HepG2) cell line is frequently used due to its metabolic capabilities, which can mimic liver metabolism.

The azo dye Disperse Red 1 has been shown to induce DNA damage and increase the frequency of micronuclei in both human lymphocytes and HepG2 cells. uchile.clresearchgate.netnih.govtalkingaboutthescience.com Another study noted that while Disperse Red 1 itself showed negative results in the mouse lymphoma assay (MLA), its biotransformation products were of concern. For the anthraquinone (B42736) dye Disperse Red 9, positive results for mutagenicity were observed in mouse lymphoma cells, both with and without metabolic activation. nih.gov It also showed positive effects in the unscheduled DNA synthesis (UDS) assay when tested with a mouse liver S9 fraction. nih.gov In contrast, Disperse Red 17, another anthraquinone dye, did not induce gene mutations in Chinese hamster V79 cells. europa.eu

Chromosome aberration and micronucleus (MN) formation assays are standard methods for detecting clastogenic (chromosome-breaking) and aneugenic (chromosome number-altering) effects of chemicals. The MN assay, in particular, is widely used to evaluate chromosomal damage in cells like human lymphocytes and HepG2 cells. researchgate.netnih.gov

Research on the azo dye Disperse Red 1 demonstrated its ability to increase the frequency of micronuclei in both human lymphocytes and human hepatoma (HepG2) cells, indicating a clastogenic effect on chromosomes. researchgate.netnih.gov A dose-response relationship was observed, with the number of micronuclei increasing up to a certain concentration before decreasing at higher, more toxic levels. nih.gov

Conversely, studies on anthraquinone dyes have shown different outcomes. Disperse Red 17 did not induce structural or numerical chromosome aberrations in an in vitro micronucleus test on cultured human peripheral blood lymphocytes. europa.eu Similarly, Disperse Red 370 was not found to be clastogenic in human lymphocytes in vitro, as it did not cause an increase in chromosome aberrations with or without metabolic activation. industrialchemicals.gov.au

Table 1: Summary of In Vitro Chromosome Damage Assays for Select Disperse Dyes This table is interactive. Click on the headers to sort.

| Dye | Chemical Class | Assay | Cell Type | Metabolic Activation | Result | Citation(s) |

|---|---|---|---|---|---|---|

| Disperse Red 1 | Azo | Micronucleus Assay | Human Lymphocytes | Not specified | Positive | researchgate.netnih.gov |

| Disperse Red 1 | Azo | Micronucleus Assay | HepG2 Cells | Not specified | Positive | researchgate.netnih.gov |

| Disperse Red 17 | Anthraquinone | Micronucleus Assay | Human Lymphocytes | Not specified | Negative | europa.eu |

| Disperse Red 370 | Not specified | Chromosome Aberration | Human Lymphocytes | With & Without | Negative | industrialchemicals.gov.au |

The bacterial reverse mutation assay, commonly known as the Ames test or Salmonella/microsome assay, is a widely used method for screening the mutagenic potential of chemicals. environmentaljournal.org The test uses various strains of Salmonella typhimurium to detect different types of mutations, such as frameshift or base-pair substitutions. oekologischenetze.de

Findings for disperse dyes in the Salmonella/microsome assay are varied. The azo dye Disperse Red 1 showed mutagenic activity with strains TA98, TA100, YG1041, and YG1042. The response suggested that the mutagenicity was primarily due to frameshift mutations. Another azo dye, Disperse Red 73, was also found to be mutagenic, inducing both base-pair substitutions (in strain TA100) and frameshift mutations (in strain TA98). researchgate.net

For anthraquinone dyes, the results are inconsistent. Disperse Red 9 has yielded conflicting results in the Ames assay, with one study reporting a positive response and another finding no evidence of mutagenicity. nih.gov Disperse Red 17 was found to induce gene mutations in bacteria. europa.eu In contrast, a study on the formulated product of Disperse Red 60 showed mutagenic effects, while the pure technical grade dye was inactive in S. typhimurium. oekologischenetze.de Furthermore, Disperse Red 370 was not considered mutagenic in a bacterial assay, as it did not lead to an increase in revertant colonies. industrialchemicals.gov.au

Table 2: Bacterial Mutagenicity (Ames Test) Results for Select Disperse Dyes This table is interactive. Click on the headers to sort.

| Dye | Chemical Class | Test System | Result | Notes | Citation(s) |

|---|---|---|---|---|---|

| Disperse Red 1 | Azo | S. typhimurium TA98, TA100, etc. | Positive | Mutagenicity decreased with S9 mix. | |

| Disperse Red 9 | Anthraquinone | Ames Assay | Mixed | One study positive, one negative. | nih.gov |

| Disperse Red 17 | Anthraquinone | Bacterial Reverse Mutation Test | Positive | --- | europa.eu |

| Disperse Red 60 | Anthraquinone | S. typhimurium | Mixed | Formulated product was positive; pure dye was negative. | oekologischenetze.de |

| Disperse Red 73 | Azo | S. typhimurium TA98, TA100 | Positive | Mutagenicity reduced with S9 mix. | researchgate.net |

| Disperse Red 370 | Not specified | Bacterial Assay | Negative | No increase in revertant colonies observed. | industrialchemicals.gov.au |

The genotoxic potential of a chemical can be significantly altered by metabolic processes. In vitro assays often incorporate a mammalian liver enzyme fraction (S9 mix) to simulate this metabolic activation. nih.gov For azo dyes, metabolic reduction of the azo bond by liver or intestinal enzymes can lead to the formation of aromatic amines, which may be genotoxic. nih.govresearchgate.net

The influence of metabolic activation varies among different disperse dyes. For the anthraquinone dye Disperse Red 9, positive results were seen in the mouse lymphoma assay with and without activation, and in the unscheduled DNA synthesis assay with the S9 fraction. nih.gov Similarly, the formulated product of Disperse Red 60 required metabolic activation to show mutagenic activity in the mouse lymphoma assay. oekologischenetze.de

Interestingly, for some azo dyes, metabolic activation appears to reduce mutagenicity. The mutagenic activity of Disperse Red 1 in the Salmonella assay was decreased or eliminated after the addition of the S9 mix. Likewise, the mutagenicity of Disperse Red 73 was reduced in the presence of the S9 mixture. researchgate.net However, it is important to note that even with this reduction, the biotransformation of these dyes is a concern, as studies simulating hepatic processes show that the resulting products can still possess mutagenic activity. researchgate.netresearchgate.net

Bacterial Mutagenicity Testing (e.g., Salmonella/microsome assay)

In Vivo Toxicological Investigations

In vivo studies provide data on the toxicological effects of substances within a whole living organism, offering insights that cannot be obtained from in vitro tests alone.

Assessment of reproductive toxicity is critical for understanding the potential of a chemical to interfere with fertility and germ cell integrity. Studies on this compound have indicated a lack of reproductive toxicity. cloudfront.net In oral exposure studies with rats, no adverse effects on reproduction or fertility were observed. cloudfront.net

In contrast, significant reproductive and germ cell toxicity has been documented for the azo dye Disperse Red 1. uchile.clnih.gov In studies where mature male mice were treated orally with Disperse Red 1, the dye induced testicular toxicity, which included a higher frequency of sperm with abnormal morphology and a decrease in fertility. uchile.clnih.govchemsrc.com Furthermore, an increased level of DNA damage was detected in testis cells, indicating a genotoxic effect on germ cells. uchile.clnih.govigi-global.com These effects suggest that Disperse Red 1 has a harmful impact on male reproductive health in this animal model. nih.gov

Organ-Specific Toxicity (e.g., Liver)

The liver is a primary organ for the metabolism of foreign compounds, including dyes. In mammalian systems, enzymes such as azo-reductases, primarily found in the liver and kidneys, are responsible for the metabolic breakdown of azo dyes. mst.dk This process can lead to the formation of various metabolites. mst.dk

Studies on analogous disperse dyes have indicated the potential for organ-specific toxicity, with the liver being a significant target. For instance, research on Disperse Red 1 (DR1), Disperse Red 13 (DR13), and Disperse Orange 1 (DO1) in HepG2 cells, a human liver cell line, demonstrated cytotoxic effects. nih.gov Specifically, DR13 was found to decrease mitochondrial activity at all tested concentrations and time points in both monolayer and 3D cell cultures. nih.gov DR1 also showed a reduction in mitochondrial activity in both culture types. nih.gov Furthermore, a 28-day oral toxicity study in rats with Disperse Red 370 identified the liver as the major target organ of toxicity. industrialchemicals.gov.au While direct studies on this compound are limited, the data from structurally related disperse dyes suggest that the liver is a potential site for toxic effects.

Ecotoxicity in Aquatic Systems

The release of disperse dyes into aquatic environments is a significant concern due to their potential impact on aquatic life.

Acute Toxicity to Aquatic Organisms (e.g., Fish)

Disperse dyes, due to their low water solubility, are generally expected to have a low acute ecological impact. canada.ca However, studies on various disperse dyes have shown a range of toxic effects on aquatic organisms. For example, nonionic disperse dyes are noted to have low acute toxicity but may pose carcinogenic risks and affect aquatic plants. nih.gov

Research on analogues of Disperse Red 179, such as Disperse Red 73, Disperse Orange 25, and Disperse Red 17, revealed moderate toxicity to Daphnia magna (48-hour EC50 = 23–110 mg/L) and low to moderate toxicity to zebra fish (96-hour LC50 = 17–268 mg/L). canada.ca Another study on nitro-substituted azo disperse dyes found acute toxicity for Zebra fish and Daphnia magna ranging from 340 to 710 mg/L and 4.5 to 5.8 mg/L, respectively. canada.ca A study focusing on the commercial dye Disperse Red 1 (DR1) established a short-term Predicted No-Effect Concentration (PNEC) of 1800 ng L−1, based on the most sensitive acute endpoint for Daphnia similis. researchgate.net These findings highlight the variability in acute aquatic toxicity among different disperse dyes.

Predictive Modeling of Ecotoxicity (e.g., ECOSAR)

Predictive models like the Ecological Structure-Activity Relationship (ECOSAR) Class Program are used to estimate the ecotoxicity of chemicals when experimental data is lacking. epa.gov ECOSAR contains a library of quantitative structure-activity relationships (QSARs) for various chemical classes to predict aquatic toxicity. epa.gov

However, the application of QSAR models to disperse dyes can be challenging due to their unique physical state and chemical properties, which may fall outside the models' applicability domain. canada.ca For some disperse dyes, QSAR ecotoxicity predictions were not considered reliable due to potential errors in input parameters. canada.ca Despite these limitations, ECOSAR can be a valuable screening tool. For instance, it can be used to model the acute toxicity of compounds like Disperse Red 60 to aquatic organisms, although data gaps have been noted. The reliability of such predictions is contingent on the availability of accurate data and the suitability of the model for the specific chemical class. epa.gov

Analysis of Biotransformation Products and Associated Health Risks

The biotransformation of disperse dyes can lead to the formation of new compounds with their own toxicological profiles.

Formation of Aromatic Amines and their Carcinogenic Potential

A significant concern with azo dyes, a group to which some disperse dyes belong, is their potential to undergo reductive cleavage of the azo bond (–N=N–) to form aromatic amines. canada.canih.gov This process can be mediated by microorganisms in the environment or by enzymes in the mammalian body, such as those in the liver and intestinal microflora. mst.dkeuropa.euunesp.br

Many aromatic amines are recognized as potential carcinogens. mst.dk For example, benzidine, a component of some azo dyes, is known to induce various tumors in humans and animals. tandfonline.com The International Agency for Research on Cancer (IARC) has classified some aromatic amines as known or possible human carcinogens. The carcinogenicity of azo dyes is often linked to these cleavage products. tandfonline.com For instance, the biotransformation of Disperse Red 73 and Disperse Red 78 has been shown to produce harmful amines. researchgate.net Studies on Disperse Red 1 demonstrated the formation of compounds like 4-nitro-benzamine after simulated biotransformation. nih.gov The carcinogenic potential of the aromatic amines that could be formed from this compound is a critical area for risk assessment.

Mutagenic Activity of Degradation Intermediates

The degradation products of disperse dyes can also exhibit mutagenic activity. The Ames test, which uses Salmonella typhimurium strains, is a common method for assessing the mutagenic potential of chemicals. europa.eu

Studies on Disperse Red 1 have shown that its degradation products possess mutagenic activity in the Salmonella/microsome assay. nih.gov Similarly, both Disperse Red 1 and Disperse Red 13 tested positive in the Salmonella assay, suggesting they can induce frameshift mutations. nih.gov The enzymes nitroreductase and O-acetyltransferase appear to play a role in this mutagenic effect. nih.gov Research on Disperse Red 73 and Disperse Red 78 also indicated that their biotransformation produces harmful amines with mutagenic potential. unesp.brresearchgate.net These findings underscore the importance of evaluating the mutagenicity of not just the parent dye but also its environmental and metabolic degradation products.

Interactive Data Tables

Acute Toxicity of Disperse Dyes in Aquatic Organisms

| Dye | Organism | Exposure Duration | Endpoint | Toxicity Value | Reference |

| Disperse Red 73 | Daphnia magna | 48 hours | EC50 | 23–110 mg/L | canada.ca |

| Disperse Red 73 | Zebra fish | 96 hours | LC50 | 17–268 mg/L | canada.ca |

| Disperse Orange 25 | Daphnia magna | 48 hours | EC50 | 23–110 mg/L | canada.ca |

| Disperse Orange 25 | Zebra fish | 96 hours | LC50 | 17–268 mg/L | canada.ca |

| Disperse Red 17 | Daphnia magna | 48 hours | EC50 | 23–110 mg/L | canada.ca |

| Disperse Red 17 | Zebra fish | 96 hours | LC50 | 17–268 mg/L | canada.ca |

| Nitro-substituted azo disperse dyes | Daphnia magna | - | - | 4.5 to 5.8 mg/L | canada.ca |

| Nitro-substituted azo disperse dyes | Zebra fish | - | - | 340 to 710 mg/L | canada.ca |

| Disperse Red 1 | Daphnia similis | - | PNEC (short-term) | 1800 ng L−1 | researchgate.net |

Biotransformation Products of Disperse Dyes

| Original Dye | Biotransformation Product | Analytical Method | Reference |

| Disperse Red 73 | 3–4-. Aminophenyl-ethyl-amino-propanitrile, 4-Nitroaniline (B120555) | HPLC-DAD, LC-MS/MS | unesp.br |

| Disperse Red 78 | 3–4-. Aminophenyl-ethyl-amino-propanitrile, 2-chloro-4-nitroaniline | HPLC-DAD, LC-MS/MS | unesp.br |

| Disperse Red 167 | Dimethyl 3,3′-3-acetamido-4- aminophenyl-azanedyl-dipropanoate, 2-chloro-4-nitroaniline | HPLC-DAD, LC-MS/MS | unesp.br |

| Disperse Red 1 | Sulfate 2-[(4-aminophenyl)ethylamino]-ethanol monohydrate, nitrobenzene, 4-nitro-benzamine, 2-(ethylphenylamino)-ethanol | HPLC-DAD, GC/MS | nih.gov |

Advanced Application Science and Performance Studies of Disperse Red 92

Dyeing Mechanisms and Dye-Fiber Interactions

The application of Disperse Red 92 to synthetic fibers is a multifaceted process governed by thermodynamic and kinetic principles. The dye, being sparingly soluble in water, exists as a fine dispersion in the dyebath. colourinn.inchemicalbook.com The dyeing mechanism involves the transfer of individual dye molecules from this dispersion to the surface of the fiber, followed by diffusion into the polymer matrix. scribd.comresearchgate.net

Adsorption Thermodynamics and Kinetics on Synthetic Fibers (e.g., Polyester (B1180765), Nylon, Acetate)

The dyeing of synthetic fibers like polyester with disperse dyes is an equilibrium process. The adsorption isotherms for dyes such as C.I. Disperse Red 60, which is structurally related to this compound, have been found to be linear, indicating a partition mechanism. jst.go.jp The process of dyeing can be broken down into three main stages: the movement of dye molecules to the fiber surface within the dyebath, adsorption onto the fiber surface, and subsequent diffusion into the amorphous regions of the fiber. researchgate.net These steps are reversible, and the isothermal adsorption behavior is typically linear. researchgate.net

High-temperature dyeing, usually between 120°C and 130°C, is necessary to overcome the high glass transition temperature of polyester, allowing the polymer chains to become more mobile and creating temporary voids for the dye molecules to enter. colourinn.inhermetachem.comgoogle.com The rate of dyeing is influenced by factors such as temperature, dyeing time, and the pH of the dyebath, which is optimally maintained between 4.5 and 5.5. colourinn.in Dispersing agents are essential to keep the dye particles from agglomerating and to ensure uniform coloration. colourinn.intextileexplainer.com

The equilibrium of dye distribution between the fiber and the dyebath is a key factor. Studies on polyester microfibers have shown that the equilibrium adsorption of disperse dyes increases with the fineness of the fiber due to the larger surface area available for dye uptake. researchgate.net

Role of Intermolecular Forces (e.g., Van der Waals, Hydrogen Bonding) in Dye Uptake and Fixation

The affinity between this compound and synthetic fibers is primarily due to weak intermolecular forces, as these fibers lack the functional groups necessary for covalent or ionic bonding. koreascience.krresearchgate.net The primary forces at play are:

Van der Waals Forces: These are weak, short-range electrostatic attractive forces between uncharged molecules, arising from transient fluctuations in electron distribution. They are the main interactions responsible for holding the non-ionic disperse dye molecules within the hydrophobic polymer matrix. colourinn.inresearchgate.netsmolecule.com

Hydrogen Bonding: While polyester itself does not have strong hydrogen bonding sites, the presence of groups like –NH2, substituted –NH2, or –OH in the dye structure can lead to the formation of hydrogen bonds with the ester groups of the polyester fiber. researchgate.netresearchgate.net These bonds, although weaker than covalent bonds, contribute significantly to the dye's substantivity and fixation. researchgate.netsdc.org.uk The energy of these bonds can range from 10 to 65 kJ mol⁻¹. sdc.org.uk

Dipole-Dipole Interactions: The polar groups within both the dye molecule and the polymer can create dipole moments, leading to attractive interactions that aid in dye retention. researchgate.net

The planar structure and relatively small size of disperse dye molecules facilitate their close approach to the polymer chains, maximizing the effect of these short-range forces. researchgate.net

Diffusion and Penetration Kinetics of Dye Molecules within Polymer Matrices

The diffusion of this compound into the polymer matrix is a critical, rate-determining step in the dyeing process. koreascience.kr This process is highly dependent on temperature. At temperatures between 100 and 120°C, dye uptake is largely confined to the outer regions of the fiber. researchgate.net Only at higher temperatures, typically around 130°C, does the dye fully penetrate the fiber. researchgate.net

The diffusion coefficient (D) is a measure of the rate of this penetration. Studies on disperse dyes have shown that the diffusion coefficient is influenced by the dye's molecular size, with smaller molecules generally diffusing faster. colourinn.in For instance, research on C.I. Disperse Red 60 in polyester film showed diffusion coefficients ranging from 1.87×10⁻⁸ to 5.91×10⁻⁸ cm²/min in the temperature range of 100°C to 120°C. jst.go.jp The activation energy for diffusion for this anthraquinone (B42736) dye was calculated to be 17 kcal/mol. jst.go.jp The diffusion process is also affected by the fiber's structure; for example, the apparent diffusion coefficient in ultra-fine denier fibers has been observed to decrease as the fiber fineness increases. researchgate.net This is attributed to the limited turbulence of the dye liquor through the tightly packed filaments. researchgate.net

Color Fastness and Stability Performance

The durability of the color imparted by this compound is evaluated through its fastness properties, which describe its resistance to various external factors.

Lightfastness: Mechanisms of Photodegradation and Enhancement Strategies

Lightfastness measures a dye's resistance to fading upon exposure to light. This compound generally exhibits good to excellent lightfastness, with ratings often cited as 6-7 on a scale of 1 to 8. made-in-china.comepsilonpigments.com The anthraquinone structure of this compound contributes to its stability. scienceopen.com However, like all organic dyes, it is susceptible to photodegradation.

The primary mechanism of photodegradation involves the absorption of photons, which excites the dye molecule to a higher energy state. This excited molecule can then undergo various chemical reactions, leading to the breakdown of the chromophore and subsequent color loss. For anthraquinone dyes, photodegradation can be influenced by the polymer substrate. scienceopen.com On polyester, the most effective wavelength for photodegradation of some disperse dyes has been found to be near 320 nm, which also affects the fiber itself. researchgate.net The process can involve photoreduction of the azo group in azo disperse dyes, though this compound is an anthraquinone dye. researchgate.net Some studies have shown that the presence of an anthraquinone dye can even stabilize polycarbonate against photodegradation by deactivating the polymer's excited state. scienceopen.com

Enhancement strategies for lightfastness often involve chemical modification of the dye or the use of UV absorbers. patsnap.com For example, the introduction of an electron-withdrawing sulfonamide group in this compound helps to stabilize the excited state against photodegradation, contributing to its superior lightfastness compared to a similar dye like Disperse Red 60. The use of UV absorbers, such as benzotriazole (B28993) or benzophenone (B1666685) derivatives, applied during or after dyeing, can also improve the lightfastness of dyed polyester fabrics. researchgate.net

Table 1: Lightfastness Ratings of this compound

| Source | Lightfastness Rating (Xenon Arc, Scale 1-8) |

|---|---|

| Hangzhou Tiankun Chem Co., Ltd. made-in-china.com | 6-7 |

| Hangzhou Epsilon Chemical Co.,Ltd epsilonpigments.com | 6-7 |

Note: The lightfastness scale ranges from 1 (very poor) to 8 (excellent).

Washfastness and Thermomigration Phenomena: Factors Affecting Dye Migration

Washfastness refers to the resistance of the color to washing. This compound typically shows good washfastness. made-in-china.comwiseguyreports.com However, a key phenomenon that can negatively impact washfastness is thermomigration.

Thermomigration is the diffusion of disperse dye molecules from the interior of the fiber to its surface during subsequent heat treatments, such as heat setting, which can occur at temperatures around 180°C. koreascience.krtextilelearner.netblogspot.comfibre2fashion.com This migration leads to an accumulation of dye on the fiber surface, which is then more easily removed during washing, resulting in color loss and potential staining of adjacent materials. koreascience.krtextilelearner.net

Several factors influence the degree of thermomigration:

Dye Structure and Molecular Size: Dyes with larger molecular sizes and higher substantivity tend to have lower thermomigration because of increased dye-fiber interaction and reduced mobility. koreascience.kr

Dye Concentration: Higher concentrations of dye within the fiber can lead to more severe thermomigration. koreascience.kr

Fiber Denier: The phenomenon is more pronounced in microdenier fibers due to their significantly larger total surface area, which requires a greater amount of dye to achieve the same shade depth, thereby increasing the potential for migration. koreascience.krblogspot.com

Heat-setting Conditions: The temperature and duration of the heat treatment directly impact the thermal motion of both the dye molecules and the polymer chains, influencing the extent of migration. koreascience.kr

To mitigate thermomigration, one approach is to use disperse dyes with chemical structures that enhance their interaction with the fiber, for instance, through the introduction of bulky substituents. koreascience.kr A thorough reduction clearing process after dyeing is also crucial to remove any loosely bound dye from the fiber surface before any heat treatments are applied. textileexplainer.com

Table 2: Wash and Sublimation Fastness of this compound

| Property | Rating (Scale 1-5) | Source |

|---|---|---|

| Washing (Polyester) | 4 | made-in-china.com |

| Washing (Cotton Stain) | 5 | made-in-china.com |

| Washing (CH) | 4-5 | epsilonpigments.com |

| Sublimation (CH) | 4-5 | epsilonpigments.com |

Note: The fastness scale ranges from 1 (poor) to 5 (excellent).

Thermal Stability and Sublimation Fastness in High-Temperature Applications

This compound, an anthraquinone dye, was developed to meet the textile industry's demand for dyes compatible with high-temperature dyeing processes, which are essential for synthetic fibers like polyester. Its chemical structure lends it significant thermal stability and good sublimation fastness, making it a suitable candidate for methods such as thermosol dyeing and transfer printing. epsilonpigments.com

The thermal stability of a disperse dye is critical, as high temperatures can cause the dye to sublime, a process where the solid dye turns directly into a gas. This can lead to issues such as staining of adjacent materials, poor colorfastness, and equipment contamination. The sublimation fastness of this compound is generally rated as good, typically achieving a rating of 4-5 on the ISO 105-P01 standard test, which involves heating the dyed fabric at 180°C for 30 seconds. epsilonpigments.comworlddyevariety.com This level of fastness indicates that the dye has a strong resistance to sublimating under the heat-setting and high-temperature dyeing conditions commonly used for polyester fabrics. epsilonpigments.com

In applications like digital printing inks, thermal stability is also a key factor for ensuring the longevity and reliability of the formulation. Stability testing for such inks often involves subjecting them to elevated temperatures (e.g., 60°C for 14 days) and observing changes in properties like particle size, viscosity, and surface tension to predict long-term stability.

Table 1: Fastness Properties of this compound

| Fastness Test | Test Method | Rating |

|---|---|---|

| Sublimation Fastness | ISO 105-P01 (180°C, 30s) | 4-5 |

| Light Fastness (Xenon) | ISO 105-B02 | 6-7 |

| Washing Fastness | ISO 105-C03 | 4-5 |

| Rubbing Fastness (Dry) | ISO 105-X12 | 4-5 |

| Rubbing Fastness (Wet) | ISO 105-X12 | 4-5 |

Data sourced from supplier technical sheets. epsilonpigments.comworlddyevariety.com

Influence of Chemical Structure and Molecular Size on Fastness Properties

The performance characteristics of this compound, including its notable fastness properties, are directly linked to its specific molecular architecture. As an anthraquinone derivative, its core structure provides a stable chromophore responsible for its vibrant red hue. worlddyevariety.com However, the substituents attached to this core are crucial in determining its affinity for hydrophobic fibers and its resistance to fading and migration.

A key feature of this compound is the presence of an electron-withdrawing sulfonamide (-SO₂NH-) group. This group enhances the dye's lightfastness. Research indicates that this compound exhibits superior lightfastness (rated 6-7) compared to a similar dye, Disperse Red 60 (rated 5-6), which lacks this sulfonamide group. The sulfonamide group helps to stabilize the molecule in its electronically excited state, making it less susceptible to photodegradation when exposed to light. Furthermore, the N-(3-ethoxypropyl)benzenesulfonamide moiety increases the dye's hydrophobicity, which improves its solubility and affinity for polyester fibers, leading to stronger dye-fiber interactions and consequently better wash fastness.

Innovative Dyeing Technologies and Techniques

Supercritical Carbon Dioxide Dyeing for Enhanced Performance

Supercritical carbon dioxide (scCO₂) has emerged as a sustainable and effective medium for dyeing synthetic fibers, offering an alternative to traditional water-based processes. nih.govd-nb.info this compound is suitable for this technology due to its hydrophobic nature and solubility in scCO₂. nih.gov In the supercritical state (achieved above 31.1°C and 73.8 bar), CO₂ exhibits properties of both a liquid and a gas, allowing it to act as a solvent that can efficiently transport the non-ionic disperse dye molecules into the amorphous regions of the polymer matrix of fibers like polyester. nih.govresearchgate.net

Research has shown that dyeing with this compound in scCO₂ can lead to high color strength (K/S values) and excellent fastness properties, often comparable or superior to conventional aqueous dyeing. nih.govresearchgate.net The process offers several advantages: it eliminates the need for water, thus eradicating wastewater effluent, and does not require dispersing agents. mdpi.com The CO₂ can be recycled with high efficiency (around 92-95%), and residual dye can also be recovered. polito.it Studies have demonstrated that dyeing polyester with disperse dyes in scCO₂ at 80°C can achieve similar dye absorption to aqueous dyeing at 120°C. researchgate.net The process typically operates at temperatures between 80-140°C and pressures of 17-29 MPa. polito.it The enhanced diffusion of the dye into the fiber is attributed to the swelling and plasticizing action of scCO₂ on the polymer chains, which lowers the glass transition temperature (Tg) of the fiber and facilitates dye penetration. nih.gov

Digital Printing Applications and Ink Stability Formulations

This compound is utilized in the formulation of inks for digital textile printing, particularly for sublimation transfer and direct-to-fabric applications on polyester. wiseguyreports.comgoogle.com.najustia.com The quality and stability of the inkjet ink are paramount for achieving high-quality, reliable printing results. Key parameters for a stable disperse dye ink include particle size, viscosity, and surface tension. nih.govqualicer.org

A stable ink formulation prevents issues like nozzle clogging, inconsistent droplet formation, and poor print quality. Research on disperse dye inks indicates that optimal stability is achieved through careful control of the formulation's components. nih.gov While specific formulations for this compound are often proprietary, general principles from studies on similar disperse red dyes can be applied. A stable ink typically consists of a color paste (the dispersed dye), humectants like ethylene (B1197577) glycol and glycerol, a pH modifier such as triethanolamine, and various surfactants and polymers to ensure long-term stability. nih.gov

The particle size of the dispersed dye is a critical factor; it should typically be small and uniform (e.g., around 100-150 nm) to prevent nozzle blockage and ensure good color yield. nih.govqualicer.org The viscosity of the ink must be within a specific range (e.g., 2-15 mPa·s at 20°C) to ensure proper jetting from the printhead. google.com.nanih.gov

Table 2: General Composition for a Stable Disperse Red Ink

| Component | Function | Typical Weight % |

|---|---|---|

| Colour Paste (Disperse Dye) | Colorant | 20 - 35% |

| Ethylene Glycol / Glycerol | Humectant / Viscosity Modifier | 6 - 14% each |

| Triethanolamine | pH Modifier | < 1% |

| Fatty Alcohol Polyoxyethylene Ether (FAPE) | Surfactant | ~ 0.2% |

| Sodium Dodecyl Sulfate (SDS) | Surfactant | < 0.15% |

| Polyvinylpyrrolidone (PVP-K30) | Stabilizer / Dispersant | < 0.7% |

Based on an optimized formulation for a representative disperse red dye. nih.gov

Fiber Surface Modification for Improved Dyeability (e.g., β-Cyclodextrin Grafting)

To enhance the dyeability of certain fiber blends with disperse dyes like this compound, surface modification techniques are being explored. One such innovative approach involves grafting β-cyclodextrin (β-CD) onto the fiber surface. researchgate.net β-Cyclodextrin is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic inner cavity. When grafted onto fibers, these cavities can act as host sites for the non-polar disperse dye molecules, forming inclusion complexes. nih.gov

A study investigating the dyeing of a wool/polyester (35/65) blend with this compound demonstrated the effectiveness of this technique. researchgate.net The blend fabric was pre-treated with β-CD using Butanetetracarboxylic acid (BTCA) as a crosslinking agent. This modification aimed to improve the dye uptake of the wool component, which normally has a low affinity for disperse dyes, thus enabling a single-bath dyeing process for the blend. researchgate.net

The results showed a significant increase in the color strength (K/S value) of the fabric with an increasing concentration of β-CD used in the pretreatment. The K/S value for this compound rose from approximately 3.5 on the untreated fabric to over 6.0 when pretreated with 80 g/L of β-CD, indicating substantially improved dyeability. researchgate.net This enhancement is attributed to the increased number of hydrophobic cavities on the fiber surface available to host the dye molecules.

Table 3: Effect of β-Cyclodextrin Concentration on Color Strength (K/S) of this compound on Wool/Polyester Blend

| β-CD Concentration (g/L) | K/S Value |

|---|---|

| 0 (Untreated) | ~3.5 |

| 20 | ~4.8 |

| 40 | ~5.5 |

| 60 | ~5.9 |

| 80 | ~6.1 |

Data derived from graphical representations in a study by Guesmi et al. researchgate.netresearchgate.net

Research into Non-Textile Applications

While the primary application of this compound is in the textile industry, its properties of vibrant color, stability, and hydrophobicity have led to research and use in several non-textile fields.

Plastics and Coatings: this compound is used as a colorant for various plastics, including those used in consumer electronics and automotive components. wiseguyreports.comchembk.com Its thermal stability allows it to be incorporated during high-temperature polymer processing. It is also employed in automotive coatings, where its excellent colorfastness and resistance to fading contribute to durable and visually appealing finishes with good gloss retention. wiseguyreports.com

Printing Inks: Beyond textiles, this compound is a component in printing inks for applications like packaging and labels, where high-quality, stable color is required. wiseguyreports.comgithub.com

Forensic Science: In forensic science, the analysis of textile fibers is a crucial area of investigation. Dyes are a key characteristic for comparing and identifying fibers. Analytical techniques such as High-Performance Thin Layer Chromatography (HPTLC) combined with Raman spectroscopy have been used to classify and discriminate between different dyes, including this compound, on single textile fibers for evidentiary purposes. mdpi.com

Integration in Polymeric Materials for Coatings and Plastics

This compound, an anthraquinone-based dye, is utilized in the coloration of various polymeric materials, including plastics and coatings. chembk.com Its application in this sector is driven by its favorable characteristics such as good heat resistance, chemical resistance, and color stability. chembk.com The dye is primarily used as a pigment for plastics, where it can be incorporated into polymers like polypropylene, polyvinyl chloride (PVC), and polyester to impart a vibrant red color to the final products. chembk.com

The mechanism of action for disperse dyes like this compound in hydrophobic polymers involves the diffusion of the non-ionic dye molecules into the polymer matrix. The interaction between the dye and the polymer chains is governed by van der Waals forces and dipole interactions. Subsequent heat treatment fixes the dye molecules within the polymer structure, leading to stable and durable coloration. This process ensures that the dye is chemically bound to the material, which contributes to its performance characteristics. cloudfront.net

In addition to bulk plastic coloration, this compound is also suitable for use in resins and for surface coloring applications. hermetachem.com Its properties make it a viable colorant for products requiring good durability and resistance to fading. The fine-particle, colloid-disperse distribution of the dye is crucial for achieving optimal color strength and uniformity when coloring plastics and other polymer materials. google.com

The performance of this compound in polymeric applications is often evaluated based on its fastness properties. These ratings indicate the resistance of the color to various environmental factors.

Table 1: Fastness Properties of this compound in Polymeric Applications

| Fastness Property | Test Method | Rating |

| Light (Xenon) | ISO 105-B02 | 6-7 |

| Washing | ISO 105-CO3 | 4-5 |

| Sublimation | ISO 105-P01 | 4-5 |

| Rubbing (Wet) | ISO 105-X12 | 4-5 |

| Rubbing (Dry) | ISO 105-X12 | 4-5 |

Note: Fastness ratings are on a scale of 1 to 5 for washing, sublimation, and rubbing, and 1 to 8 for lightfastness, with higher numbers indicating better performance. epsilonpigments.com

Potential in Advanced Optical Materials (e.g., Nonlinear Optics, Photoinduced Anisotropy)

Beyond its traditional use as a colorant, the molecular structure of azo dyes similar to this compound has led to research into their potential for advanced optical applications. These applications leverage the specific interactions of the dye molecules with light, particularly in the fields of nonlinear optics (NLO) and photoinduced anisotropy. While much of the foundational research has been conducted with similar azo dyes like Disperse Red 1 (DR1) and Disperse Red 19, the principles are applicable to chromophores within this class. aip.orgacs.orggrossard.frspiedigitallibrary.org

Nonlinear Optics (NLO):

NLO materials are substances whose optical properties change with the intensity of incident light. Azo dyes, including those in the Disperse Red family, are of interest for their second-order and third-order NLO effects. aip.orggrossard.fr These effects are crucial for developing devices like optical modulators and switches. grossard.fr